![molecular formula C12H19N3 B15161164 (1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide CAS No. 828243-39-6](/img/structure/B15161164.png)
(1E)-N,N-Dimethyl-N'-{3-[(methylamino)methyl]phenyl}ethanimidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1E)-N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide is a chemical compound with a complex structure that includes both aromatic and aliphatic components
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of N,N-dimethylethanimidamide with 3-(methylamino)methylbenzene under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction conditions and maximize output. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
化学反应分析
Types of Reactions
(1E)-N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other reduced products.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amines.
科学研究应用
Chemistry
In chemistry, (1E)-N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. It may serve as a ligand in binding studies or as a precursor for the synthesis of biologically active compounds.
Medicine
In medicine, (1E)-N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide is investigated for its potential therapeutic properties. It may have applications in drug development, particularly in the design of new pharmaceuticals targeting specific pathways.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for use in various manufacturing processes.
作用机制
The mechanism of action of (1E)-N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
- N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide
- N,N-Dimethyl-N’-{3-[(ethylamino)methyl]phenyl}ethanimidamide
Uniqueness
(1E)-N,N-Dimethyl-N’-{3-[(methylamino)methyl]phenyl}ethanimidamide stands out due to its specific structural configuration, which imparts unique chemical and physical properties
属性
CAS 编号 |
828243-39-6 |
|---|---|
分子式 |
C12H19N3 |
分子量 |
205.30 g/mol |
IUPAC 名称 |
N,N-dimethyl-N'-[3-(methylaminomethyl)phenyl]ethanimidamide |
InChI |
InChI=1S/C12H19N3/c1-10(15(3)4)14-12-7-5-6-11(8-12)9-13-2/h5-8,13H,9H2,1-4H3 |
InChI 键 |
FFOVAYNEUZZLRZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=NC1=CC=CC(=C1)CNC)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


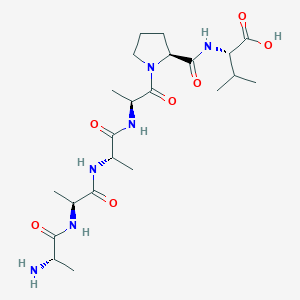

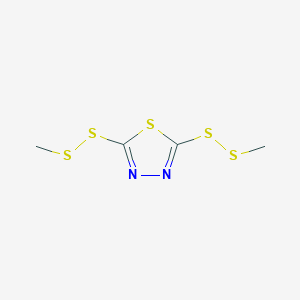
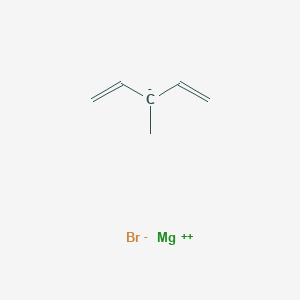
![Benzoic acid, 4-[[(2-methyl-1-naphthalenyl)oxy]methyl]-](/img/structure/B15161113.png)
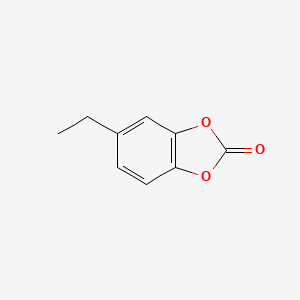
![2-{4-[2,2-Bis(4-chlorophenyl)ethenyl]phenyl}pyridine](/img/structure/B15161119.png)

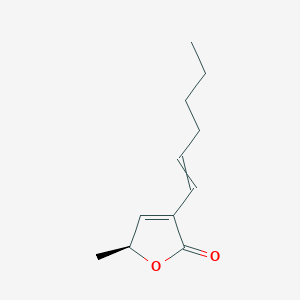
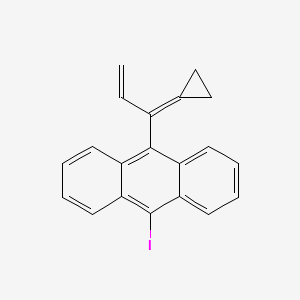
![5-Cyclopropyl-3-[4-(phenylsulfanyl)phenyl]pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B15161154.png)
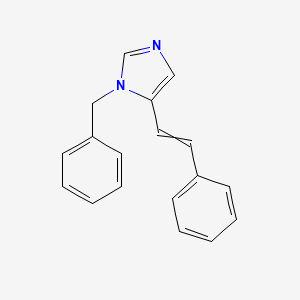
![Trimethyl({2-[2-(trimethylsilyl)ethyl]phenyl}ethynyl)silane](/img/structure/B15161170.png)

